2-[1-(2-Hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Hydrazine-Labile Linkers

Conventional Dde protecting groups (e.g., Dde-OH) require multi-step linker attachment, reducing yield and risking racemization. Dde-Gly-ol supplies a pre-installed terminal hydroxyl for direct one-step loading onto trityl chloride or Wang carbonate resins. • One-step resin immobilization-no intermediate activation chemistry needed • Orthogonal to Fmoc (stable in 20% piperidine) and Boc (stable in TFA); cleaved cleanly within 3 min by 2% hydrazine • Achiral scaffold eliminates diastereomeric byproduct formation Supplied as white crystalline powder (≥99% HPLC), store at 0-8°C. For peptide alcohol, branched peptide, and oligosaccharide synthesis.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
Cat. No. B12363295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-Hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(=NCCO)C1=C(CC(CC1=O)(C)C)O
InChIInChI=1S/C12H19NO3/c1-8(13-4-5-14)11-9(15)6-12(2,3)7-10(11)16/h14-15H,4-7H2,1-3H3
InChIKeyYNKNFXAAWCZBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dde-Gly-ol: Dimedone Enaminone Building Block


2-[1-(2-Hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione (CAS 159821-68-8), commonly referred to as Dde-Gly-ol or 2-(Dde-amino)ethanol, is a dimedone-based enaminone that functions as a specialized N-protecting group reagent and cleavable linker in solid-phase synthesis. The compound features the N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) moiety attached to a hydroxyethylamino group, which introduces a nucleophilic hydroxyl handle absent in simpler Dde analogs [1]. This structural feature enables the reagent to serve both as an orthogonal amine protecting group—cleavable with 2% hydrazine—and as a direct linker for attaching alcohols or acids to solid supports without additional derivatization steps [2]. The Dde group is orthogonal to Fmoc and Boc chemistries, making this compound particularly valuable in the synthesis of branched, cyclic, and side-chain-modified peptides [2].

Dde-Gly-ol: Generic Substitution Risks


Simple Dde analogs such as Dde-OH or Fmoc-Lys(Dde)-OH provide only a carboxylic acid or pre-installed amino acid handle, requiring additional coupling steps for linker attachment, which can reduce overall yield and introduce racemization risk. Dde-Gly-ol uniquely supplies a terminal hydroxyl group directly on the Dde scaffold [1], enabling one-step immobilization onto hydroxyl-reactive resins (e.g., trityl chloride, Wang carbonate) without intermediate activation chemistry. Furthermore, the hydroxyethylamino side chain is structurally distinct from the widely used Dde-Lys(Fmoc) building blocks because it lacks a chiral α-carbon, eliminating diastereomeric byproduct formation during on-resin manipulations [2]. Procurement of a generic 'dimedone enaminone' or standard Dde-acid is therefore insufficient; the specific hydroxyethyl architecture is essential for synthetic routes that require direct alcohol anchoring and simultaneous amine protection.

Dde-Gly-ol: Quantitative Differentiation


Orthogonal Cleavability: Dde vs. ivDde

The Dde group (present in the target compound) is completely removed by 2% hydrazine in DMF within 3 minutes, whereas the ivDde (1-isovaleryl-4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl variant—designed for enhanced acid stability—requires 10–30 minutes for full deprotection under identical conditions. This difference is critical in automated SPPS where cycle time directly impacts throughput [1]. In direct head-to-head competition, Dde-protected lysine peptides showed 0% premature deprotection after 24 hours of 20% piperidine/DMF treatment, whereas Alloc groups were completely cleaved, confirming Dde-based reagents are fully compatible with Fmoc synthesis without side-reactions [1].

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Hydrazine-Labile Linkers

Resin Loading: Hydroxyl vs. Carboxyl Handles

The target compound carries a free primary hydroxyl group that permits direct covalent attachment to hydroxyl-reactive resins without an intervening amino acid spacer. In contrast, the most common Dde reagent, Dde-OH (CAS 94142-97-9), provides only a carboxylic acid handle requiring activation (e.g., HATU/DIPEA) and an additional coupling step, which introduces 10–20% yield loss per step [1]. The structural difference eliminates the need for a separate amino alcohol linker, as the hydroxyl group is pre-installed on the Dde scaffold, reducing overall synthetic step count and improving atom economy [1].

Solid-Phase Linker Chemistry Dde-Based Immobilization Oligosaccharide Synthesis

Purity Advantage Over Standard-Grade Enaminones

Commercial Dde-Gly-ol is supplied at ≥99% purity (HPLC, 215 nm), with a defined melting point range of 111–118 °C, which is substantially tighter than the ≥95% purity commonly offered for generic 2-acetyl-5,5-dimethylcyclohexane-1,3-dione enaminones . In peptide synthesis, impurities above 1% in a protecting group reagent can result in capped deletion sequences that dramatically reduce crude peptide purity. A 4% purity differential can raise the deletion peptide content from <2% to >15% in a 20-mer synthesis, severely impacting downstream HPLC purification costs . Additionally, the compound is stored at 0–8 °C to prevent thermal degradation, a specification absent from generic dimedone enaminones sold as bench-stable solids.

Chemical Purity HPLC Specification Peptide Synthesis Reagent Quality

Migration Resistance: Hydroxyl Anchor vs. Dde-Lysine

A 2021 investigation demonstrated that Dde groups on lysine side chains undergo significant intramolecular migration to unprotected lysine residues during prolonged DMF storage, with up to 15% migration observed after 48 hours [1]. The target Dde-Gly-ol, when used as a linker immobilized through its hydroxyl group, cannot undergo analogous migration because the Dde moiety is spatially fixed to the solid support via the alcohol anchor, preventing intermolecular transfer between amine sites [1]. This architecture is intrinsically superior for applications requiring extended on-resin storage or sequential deprotection steps.

Dde Migration On-Resin Stability Peptide Side-Chain Protection

Dde-Gly-ol: Optimal Application Scenarios


C-Terminal Peptide Alcohol Synthesis

Dde-Gly-ol's terminal hydroxyl group enables direct loading onto trityl chloride resin, after which the Dde-protected amine can be deprotected with 2% hydrazine and chain-extended via Fmoc-SPPS. This eliminates the need for a separate amino acid linker and reduces total synthetic steps by at least one relative to Dde-OH-based routes [2]. The final peptide alcohol is released upon acidolytic cleavage, with the Dde linker remaining on the solid support, simplifying purification. This workflow is particularly advantageous for manufacturing peptide alcohols such as octreotide analogs, where C-terminal alcohol integrity is essential for bioactivity [2].

Branched & Cyclic Peptide Orthogonal Protection

When used as an orthogonal protecting group for amino alcohols in branched peptide architectures, Dde-Gly-ol is fully stable to 20% piperidine (Fmoc removal) and TFA (Boc/side-chain deprotection), yet is cleanly removed within 3 minutes by 2% hydrazine [1]. This orthogonality profile is quantifiably superior to Alloc-based protection, which is degraded by piperidine, and to ivDde, which requires 3–10× longer hydrazine exposure [1]. The combination of rapid cleavage and piperidine stability makes Dde-Gly-ol the reagent of choice for automated synthesizer protocols where cycle time and side-product minimization are critical procurement parameters [1].

Oligosaccharide & Glycoconjugate Solid-Phase Synthesis

In oligosaccharide assembly, Dde-Gly-ol serves a dual function: it anchors the reducing-end sugar via the hydroxyl group while simultaneously protecting a pendant amine on the sugar scaffold. The Dde moiety withstands the acidic and oxidative conditions of glycosylation reactions, enabling iterative carbohydrate chain extension without linker degradation [2]. Upon completion, the oligosaccharide is liberated with 2% hydrazine under neutral conditions that preserve sensitive glycosidic bonds—a feature not achievable with acid-labile Wang or Rink linkers that require TFA cleavage [2].

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